N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18378311
InChI: InChI=1S/C16H17N3O/c1-11-5-3-7-14(9-11)16(20)19-18-12(2)13-6-4-8-15(17)10-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide

CAS No.:

Cat. No.: VC18378311

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide -

Specification

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-methylbenzamide
Standard InChI InChI=1S/C16H17N3O/c1-11-5-3-7-14(9-11)16(20)19-18-12(2)13-6-4-8-15(17)10-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+
Standard InChI Key DDXBPALDVFKFPX-LDADJPATSA-N
Isomeric SMILES CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC(=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

N'-[(1E)-1-(3-Aminophenyl)ethylidene]-3-methylbenzohydrazide belongs to the hydrazide class, characterized by a hydrazide linkage (–NH–NH–C=O) and an imine group (C=N) formed via condensation. The molecule’s planar structure arises from conjugation between the aromatic rings and the hydrazide-imine system, which enhances stability and influences reactivity. Key functional groups include:

  • 3-Methylbenzohydrazide moiety: Provides a hydrophobic aromatic core.

  • 3-Aminophenyl ethylidene group: Introduces electron-donating amino groups that facilitate hydrogen bonding and π-π interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O
Molecular Weight267.33 g/mol
CAS NumberNot publicly disclosed
Structural FeaturesHydrazide, imine, aromatic rings

The E-configuration of the imine bond (confirmed by NMR and X-ray crystallography in analogous compounds) minimizes steric hindrance, favoring a planar geometry critical for biological interactions.

Synthesis and Purification Strategies

The synthesis of N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide involves a condensation reaction between 3-aminophenylacetaldehyde and 3-methylbenzohydrazide under reflux in polar protic solvents (e.g., ethanol or methanol). Acid catalysts (e.g., acetic acid) may accelerate imine formation, though specifics remain proprietary .

Reaction Scheme:

  • Aldehyde Activation: Protonation of 3-aminophenylacetaldehyde enhances electrophilicity.

  • Nucleophilic Attack: Hydrazide’s amino group attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Elimination of water yields the imine product.

Purification typically employs:

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents for complex mixtures.

Table 2: Typical Synthesis Conditions

ParameterCondition
SolventEthanol/Methanol
TemperatureReflux (~78°C for ethanol)
Reaction Time6–12 hours
YieldModerate (50–70% after purification)

Spectroscopic Characterization

Structural elucidation relies on spectroscopic techniques:

  • IR Spectroscopy:

    • N–H Stretch: 3300–3200 cm⁻¹ (hydrazide).

    • C=O Stretch: 1680–1660 cm⁻¹ (amide I band).

    • C=N Stretch: 1620–1600 cm⁻¹ (imine).

  • ¹H NMR:

    • Hydrazide NH: δ 10.2–10.5 ppm (singlet).

    • Aromatic Protons: δ 6.8–7.8 ppm (multiplet).

    • Methyl Group: δ 2.3 ppm (singlet) .

  • Mass Spectrometry: Molecular ion peak at m/z 267.33 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. The mechanism likely involves:

  • Cell Membrane Disruption: Hydrophobic aromatic rings intercalate into lipid bilayers.

  • Enzyme Inhibition: Binding to microbial proteases or reductases via hydrogen bonding.

ActivityTest SystemResult (IC₅₀/MIC)
AntibacterialS. aureus16 µg/mL
AntifungalC. albicans32 µg/mL
CytotoxicityMCF-7 cells18 µM

Structural Analogues and Comparative Analysis

Positional isomerism significantly impacts bioactivity. For example, the 4-methyl isomer (CAS CB02118558) exhibits reduced solubility due to steric hindrance, lowering its antimicrobial efficacy compared to the 3-methyl derivative . Other analogues include:

  • N'-[(E)-1-(4-nitrophenyl)ethylidene]-3-methylbenzohydrazide: The nitro group enhances electron-withdrawing effects, increasing DNA-binding affinity but raising toxicity.

  • Hydrazides with heterocyclic substituents: Pyridine or triazole rings improve pharmacokinetic profiles but complicate synthesis .

Applications and Future Directions

Therapeutic Development

  • Antibacterial Agents: Optimize solubility via prodrug formulations (e.g., phosphate esters).

  • Anticancer Adjuvants: Combine with cisplatin to reduce chemoresistance.

Research Priorities

  • In Vivo Toxicity Studies: Assess hepatotoxicity and nephrotoxicity in rodent models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator